molecular formula C17H13BrN4O2S B10969189 Ethyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Ethyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10969189
M. Wt: 417.3 g/mol
InChI Key: AAXWYSZHAQIACX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (C2H5) is attached to the nitrogen atom in the triazolo ring.

    2-(2-Bromophenyl): This refers to a phenyl ring substituted with a bromine atom at the 2-position.

    9-Methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: The core structure consists of fused thieno, triazolo, and pyrimidine rings, creating a unique arrangement of heterocycles.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. While I don’t have specific details on the exact synthetic route, researchers typically employ strategies such as condensation reactions, cyclizations, and esterifications.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. academic research often serves as a starting point for industrial optimization.

Chemical Reactions Analysis

Reactions:: Ethyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can participate in various chemical reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution.

    Oxidation/Reduction Reactions: Functional groups like the ester or thieno ring may be oxidized or reduced.

    Cyclization Reactions: The triazolo and pyrimidine rings can form intramolecular bonds.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Esterification: Ethanol and acid catalysts.

    Cyclization: Heat or Lewis acids.

Major Products:: The major products depend on the specific reaction conditions. Potential products include regioisomers, positional isomers, and stereoisomers.

Scientific Research Applications

Ethyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has promising applications:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer treatment.

    Biological Studies: It may serve as a probe for studying cellular processes.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cell signaling pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related heterocyclic structures. Its uniqueness lies in the fusion of thieno, triazolo, and pyrimidine rings.

Properties

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

ethyl 4-(2-bromophenyl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C17H13BrN4O2S/c1-3-24-17(23)13-9(2)12-15-20-14(10-6-4-5-7-11(10)18)21-22(15)8-19-16(12)25-13/h4-8H,3H2,1-2H3

InChI Key

AAXWYSZHAQIACX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=CC=C4Br)C

Origin of Product

United States

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